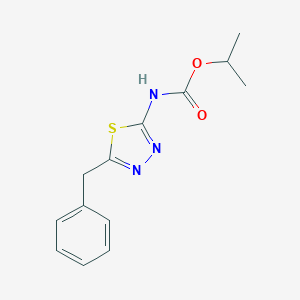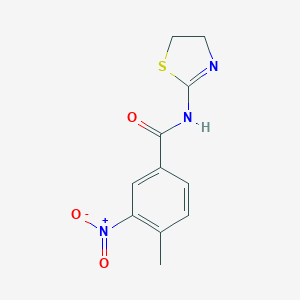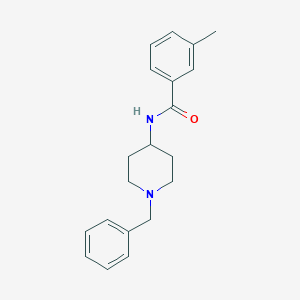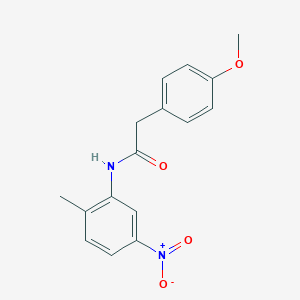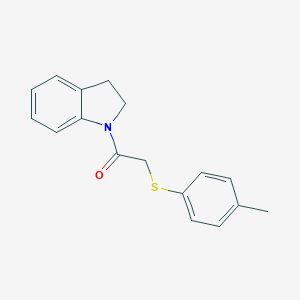
1-(2,3-Dihydro-indol-1-yl)-2-p-tolylsulfanyl-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of WAY-115071 involves multiple steps, including the formation of indole, benzothiophene, or benzofuran derivatives. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. For instance, the synthesis may require the use of a nitrogen or sulfur atom, and the reaction conditions must be carefully controlled to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of WAY-115071 would likely involve scaling up the laboratory synthesis methods to produce larger quantities of the compound. This would require optimization of the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced production techniques could be employed to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
WAY-115071 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-115071 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of WAY-115071 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated derivatives.
科学的研究の応用
WAY-115071 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to investigate the biological pathways and molecular targets involved in various diseases.
Industry: It is used in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of WAY-115071 involves its role as a kinase inhibitor. It targets specific kinases involved in various cellular processes, thereby modulating their activity. This inhibition can lead to the suppression of disease-related pathways, making it a valuable compound for therapeutic applications .
類似化合物との比較
WAY-115071 can be compared with other kinase inhibitors, such as:
Imatinib: Used in the treatment of certain types of cancer.
Gefitinib: Used in the treatment of non-small cell lung cancer.
Erlotinib: Another kinase inhibitor used in cancer treatment.
Conclusion
WAY-115071 is a compound with significant potential in various scientific research applications. Its unique properties and mechanism of action make it a valuable candidate for further study and development in the fields of chemistry, biology, medicine, and industry.
特性
分子式 |
C17H17NOS |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
1-(2,3-dihydroindol-1-yl)-2-(4-methylphenyl)sulfanylethanone |
InChI |
InChI=1S/C17H17NOS/c1-13-6-8-15(9-7-13)20-12-17(19)18-11-10-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3 |
InChIキー |
HNQAMJPNGVKODD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCC3=CC=CC=C32 |
正規SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



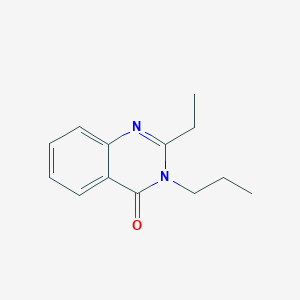
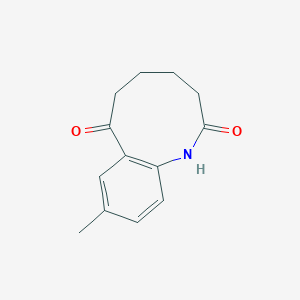
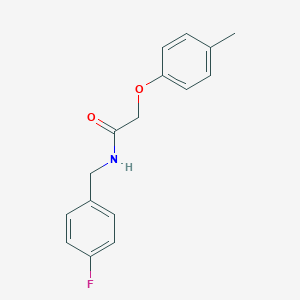
![2-[(3,4-Dichlorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B506147.png)
![N-[4-(dimethylamino)phenyl]-3-methylbenzamide](/img/structure/B506151.png)
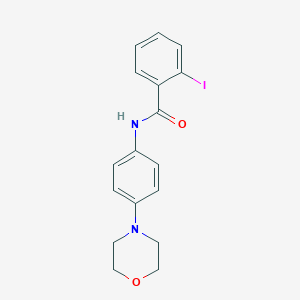
![2-[(2-methyl-1H-imidazol-1-yl)carbonyl]benzene-1,4-dicarboxylic acid](/img/structure/B506153.png)
![N-[4-(dimethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B506154.png)
